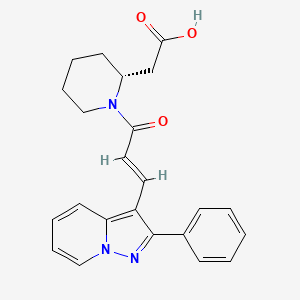

(R)-1-((E)-3-(2-Phenylpyrazolo(1,5-a)pyridin-3-yl)acryloyl)-piperidin-2-ylacetic acid

Beschreibung

The compound (R)-1-((E)-3-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)acryloyl)-piperidin-2-ylacetic acid is a structurally complex molecule featuring a pyrazolo[1,5-a]pyridine core fused with a phenyl group at position 2 and an (E)-acryloyl moiety at position 2.

Eigenschaften

CAS-Nummer |

143881-08-7 |

|---|---|

Molekularformel |

C23H23N3O3 |

Molekulargewicht |

389.4 g/mol |

IUPAC-Name |

2-[(2R)-1-[(E)-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enoyl]piperidin-2-yl]acetic acid |

InChI |

InChI=1S/C23H23N3O3/c27-21(25-14-6-4-10-18(25)16-22(28)29)13-12-19-20-11-5-7-15-26(20)24-23(19)17-8-2-1-3-9-17/h1-3,5,7-9,11-13,15,18H,4,6,10,14,16H2,(H,28,29)/b13-12+/t18-/m1/s1 |

InChI-Schlüssel |

UWTYIJJJSYDUQM-QFQMRYFISA-N |

SMILES |

C1CCN(C(C1)CC(=O)O)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4 |

Isomerische SMILES |

C1CCN([C@H](C1)CC(=O)O)C(=O)/C=C/C2=C3C=CC=CN3N=C2C4=CC=CC=C4 |

Kanonische SMILES |

C1CCN(C(C1)CC(=O)O)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4 |

Synonyme |

FK 352 FK-352 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

FK-352 can be synthesized through multiple routes. One common method involves the Wittig condensation of 2-phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde with trimethyl phosphonoacetate in hot toluene, yielding 3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2(E)-propenoic acid methyl ester. This ester is then hydrolyzed with aqueous sodium hydroxide to produce the free acid. The free acid is converted to the corresponding acyl chloride using thionyl chloride in dimethylformamide, which is then condensed with 2-(2R)-piperidinylacetic acid ethyl ester in the presence of triethylamine in dichloromethane .

Analyse Chemischer Reaktionen

Carboxylic Acid Reactivity

The acetic acid moiety undergoes standard derivatization reactions under controlled conditions:

The carboxylic acid group also participates in intramolecular hydrogen bonding , stabilizing the piperidine ring's conformation in polar solvents.

Acryloyl Group Reactivity

The α,β-unsaturated ketone enables:

Michael Additions

-

Nucleophiles : Thiols, amines, or stabilized enolates attack the β-carbon.

-

Conditions : Mild bases (TEA, pyridine) in anhydrous THF/DMF.

Diels-Alder Cycloadditions

-

Reacts with electron-rich dienes (e.g., furan, cyclopentadiene) to form six-membered rings.

-

Regioselectivity : Endo preference observed at 60–80°C.

-

Pyrazolo-Pyridine Fragment Reactivity

The heteroaromatic system undergoes:

Electrophilic Substitution

-

Nitration/Halogenation : Occurs at the pyridine ring's C5 position under HNO₃/H₂SO₄ or X₂/FeCl₃ .

-

Sulfonation : Concentrated H₂SO₄ at 150°C introduces sulfonic acid groups .

Coordination Chemistry

-

Acts as a bidentate ligand for transition metals (e.g., Pd, Cu) via the pyridine N and pyrazole N1 .

Enzymatic Transformations

In biological systems:

-

Hydrolysis : Esterases cleave the acryloyl ester bond, releasing the piperidine-acetic acid fragment .

-

Oxidation : CYP450 enzymes oxidize the pyrazolo-pyridine moiety to N-oxide derivatives .

Synthetic Modifications During Preparation

Key steps in the compound’s synthesis involve:

-

Piperidine-Acetic Acid Coupling : EDCI/HOBt-mediated amidation with the acryloyl chloride intermediate .

-

Pyrazolo-Pyridine Formation : Cyclocondensation of 5-aminopyrazole with phenylacetylene derivatives .

Analytical Characterization of Reaction Products

Critical spectral data for verifying reaction outcomes:

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Carboxylic Acid | 2500–3300 (broad), 1705 | 12.1 (s, 1H) | 174.2 |

| Acryloyl C=O | 1680–1710 | - | 195.5 |

| Pyrazolo C=N | 1620 | 8.2–8.7 (m, pyridine H) | 148.3, 152.7 |

This reactivity profile underscores the compound's versatility in medicinal chemistry applications, particularly in designing targeted covalent inhibitors or pro-drug systems . Further studies should explore its photochemical behavior and catalytic asymmetric transformations.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

FK-352 übt seine Wirkungen durch Antagonisierung des Adenosin-1-Rezeptors aus. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Regulierung der Nierenfunktion und die Modulation der Neurotransmitterfreisetzung. Durch die Blockierung dieses Rezeptors kann FK-352 diese Prozesse beeinflussen, was es zu einer wertvollen Verbindung für die Forschung in der Pharmakologie und Medizin macht.

Wirkmechanismus

FK-352 exerts its effects by antagonizing the adenosine-1 receptor. This receptor is involved in various physiological processes, including the regulation of renal function and the modulation of neurotransmitter release. By blocking this receptor, FK-352 can influence these processes, making it a valuable compound for research in pharmacology and medicine .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyridine core distinguishes the target compound from pyrazolo[1,5-a]pyrimidines, which replace the pyridine ring with a pyrimidine. This difference impacts electronic properties and binding affinities. For example:

- 1-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK86) (): Exhibits a pyrimidine ring, enhancing hydrogen-bond acceptor capacity compared to the pyridine in the target compound. MK86 was synthesized via condensation of 3-oxo-3-(pyridin-3-yl)propanenitrile and ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate, yielding 3% after purification .

Piperidine Derivatives

The piperidin-2-ylacetic acid moiety in the target compound contrasts with other piperidine-based analogs:

- 1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-3-methoxypropan-1-one (): Contains a methoxypropan-1-one group instead of acetic acid, which may alter metabolic stability and membrane permeability .

- 4-[3-(2,5-Difluoro-4-methanesulfonyl-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yloxy]-piperidine-1-carboxylic acid isopropyl ester (): Features a sulfonyl group and ester linkage, likely enhancing lipophilicity but reducing aqueous solubility compared to the acetic acid group in the target compound .

Acryloyl-Containing Compounds

The (E)-acryloyl group in the target compound is a critical pharmacophore for covalent binding or Michael addition reactivity. Analogous structures include:

- N-(2-(7-((2-(2-Hydroxyethoxy)ethyl)amino)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)phenyl)methanesulfonamide (Pir-8-30) (): Lacks the acryloyl group but incorporates a sulfonamide, suggesting divergent mechanisms of action (e.g., enzyme inhibition vs. ferroptosis induction) .

Bioactivity Potential

- Ferroptosis Induction : Pyrazolo[1,5-a]pyridine derivatives may act as ferroptosis-inducing agents (FINs), exploiting cancer cells’ heightened sensitivity to lipid peroxidation .

- Kinase Inhibition : The acryloyl group could enable covalent binding to kinases, analogous to FDA-approved acrylamide-containing drugs (e.g., ibrutinib).

Comparative Data Table

Biologische Aktivität

(R)-1-((E)-3-(2-Phenylpyrazolo(1,5-a)pyridin-3-yl)acryloyl)-piperidin-2-ylacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, with a focus on its pharmacological implications.

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis typically begins with commercially available 4-phenyl-1H-pyrazol-5-amines and piperidine derivatives.

- Reactions : The compound is synthesized through a series of condensation reactions, where the pyrazole moiety is linked to the piperidine structure via an acrylamide bond.

- Purification : The final product is purified using recrystallization techniques to achieve high purity levels suitable for biological testing.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent antimicrobial activity against various pathogens. For example, compounds similar to (R)-1 have shown effectiveness against Mycobacterium tuberculosis, demonstrating minimal inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL in vitro assays . These findings suggest that the compound may serve as a scaffold for developing new anti-tubercular agents.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and disruption of mitochondrial function . In vitro studies have shown that these compounds can significantly reduce cell viability in various cancer cell lines, suggesting their utility in cancer therapy.

The proposed mechanisms by which (R)-1 exerts its biological effects include:

- Inhibition of Kinases : Similar compounds have been identified as inhibitors of adaptor-associated kinase 1 (AAK1), which plays a crucial role in endocytosis and cellular signaling pathways .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | MIC/MFC Values (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 0.2 - 1.5 | ATP synthase inhibition |

| Anticancer | Various cancer cell lines | Varies (IC50 values) | Apoptosis induction, cell cycle arrest |

| Antifungal | Candida auris | 0.24 - 0.97 | Disruption of plasma membrane |

Q & A

Q. What are the critical spectroscopic techniques for structural confirmation of this compound?

To confirm the structure, use a combination of 1H NMR (to identify proton environments, e.g., acryloyl double bond geometry and piperidinyl protons), 13C NMR (to resolve carbonyl and aromatic carbons), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns matching the molecular formula). Infrared (IR) spectroscopy can corroborate functional groups like the carboxylic acid and acryloyl carbonyl . For stereochemical confirmation, X-ray crystallography is recommended if single crystals are obtainable, as demonstrated for analogous pyrazolo-pyridine derivatives .

Q. How should researchers design a preliminary synthesis route for this compound?

A multi-step synthesis is typical:

- Step 1 : Synthesize the pyrazolo[1,5-a]pyridine core via cyclization of 2-phenylpyrazole with a pyridine derivative under Pd-catalyzed conditions (e.g., using Pd(OAc)₂ and XPhos ligand) .

- Step 2 : Introduce the acryloyl group via a Horner-Wadsworth-Emmons reaction to ensure (E)-selectivity .

- Step 3 : Couple the intermediate with (R)-piperidin-2-ylacetic acid using carbodiimide-mediated amidation. Purification at each step via column chromatography and characterization with NMR/MS is critical .

Q. What are the baseline purity and stability assessment protocols?

- HPLC-UV/ELSD : Use a C18 column with a gradient elution (e.g., ammonium acetate buffer (pH 6.5)/acetonitrile) to assess purity (>95%) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) and monitor degradation products via LC-MS.

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrazolo[1,5-a]pyridine intermediate?

Key variables include:

- Catalyst system : Pd(OAc)₂ with bulky ligands (e.g., XPhos) improves coupling efficiency .

- Solvent and temperature : Use tert-butanol at 80–100°C for 6–8 hours to maximize yields (~70–80%) .

- Substrate ratios : A 1.2:1 molar ratio of pyrazole to pyridine precursor minimizes side reactions.

| Reaction Condition | Yield Improvement Strategy | Observed Yield Range | Reference |

|---|---|---|---|

| Pd(OAc)₂/XPhos in tert-BuOH | Optimized ligand ratio | 68–78% | |

| Reflux in DMF | Lower efficiency | 45–55% |

Q. How to resolve contradictions in reported bioactivity data across studies?

- Replicate assays : Use standardized cell lines (e.g., HEK293 for receptor-binding assays) and control compounds to normalize inter-lab variability.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of dose-response curves .

- Meta-analysis : Pool data from independent studies and evaluate heterogeneity via I² statistics .

Q. What experimental design is recommended for evaluating stereochemical impacts on bioactivity?

- Comparative studies : Synthesize both (R)- and (S)-enantiomers and test in parallel using:

- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) .

- In vitro assays : Dose-response curves (IC₅₀/EC₅₀) in target receptors (e.g., GPCRs) with triplicate replicates.

- Molecular docking : Validate stereospecific binding using crystallographic receptor structures (e.g., PDB entries) .

Q. How to analyze environmental stability and degradation pathways?

- Hydrolytic stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS.

- Photodegradation : Expose to UV light (254 nm) and identify radicals or oxidation products using ESR/MS .

- Ecotoxicology : Use OECD Test Guideline 307 (soil degradation) to assess half-life in environmental matrices .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

Q. Table 2. Recommended Analytical Conditions

| Parameter | HPLC-UV/ELSD | Chiral HPLC |

|---|---|---|

| Column | C18 (4.6 × 150 mm, 5 µm) | Chiralpak AD-H (250 mm) |

| Mobile Phase | 0.1% HCO₂H/H₂O : MeCN (70:30) | Hexane:IPA (90:10) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.